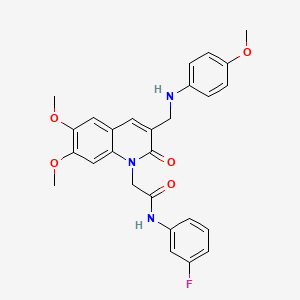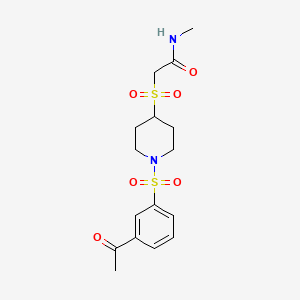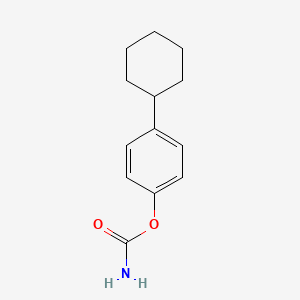![molecular formula C20H21N3O5 B2764655 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate CAS No. 956943-46-7](/img/structure/B2764655.png)
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate” is a chemical compound with the CAS Number: 956943-46-7 . It has a molecular weight of 383.4 .
Molecular Structure Analysis
The compound’s molecular formula is C20H21N3O5 . The InChI Code for the compound is 1S/C20H21N3O5/c1-11-8-14 (22-28-11)18 (26)27-16-7-5-4-6-13 (16)15-9-20 (3)10-17 (25)21-19 (20)23 (15)12 (2)24/h4-8,15,19H,9-10H2,1-3H3, (H,21,25)/t15?,19?,20-/m1/s1 .Physical and Chemical Properties Analysis
The compound is a solid and has a molecular weight of 383.4 .Aplicaciones Científicas De Investigación
Pyrrolopyrrole Derivatives Synthesis
Research in the field of organic chemistry has explored the synthesis of pyrrolopyrrole derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, the study on the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines demonstrates the reactivity of certain pyrazole derivatives with other compounds to yield new ring systems with potential medicinal or material science applications (Elnagdi, Sallam, & Ilias, 1975).
Hydrogen-Bonded Sheets Formation
A study on methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates revealed how these compounds form different hydrogen-bonded sheets, an observation crucial for understanding molecular interactions and the development of new materials or drug delivery systems (Quiroga et al., 2013).
Anticancer and Antimicrobial Activities
Compounds with a pyrrole core have been studied for their potential anticancer and antimicrobial activities. A notable example is the investigation of chalcone-imide derivatives, demonstrating the broad applicability of pyrrole derivatives in developing new therapeutic agents (Kocyigit et al., 2018).
Molecular Corroboration and Drug Efficacy
Pyrazoles, closely related to the core structure in the query compound, have been synthesized and evaluated for their drug efficacy through in silico, in vitro, and cytotoxicity validations. This highlights the ongoing research into pyrazole derivatives for novel drug discovery, emphasizing the compound's relevance in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Colorimetric Chemosensor Development
The development of colorimetric chemosensors based on pyrrole derivatives for the recognition of metal ions showcases the application of such compounds in analytical chemistry. These sensors can provide a simple and effective method for detecting and quantifying specific ions, essential in environmental monitoring and diagnostics (Aysha et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-8-14(22-28-11)18(26)27-16-7-5-4-6-13(16)15-9-20(3)10-17(25)21-19(20)23(15)12(2)24/h4-8,15,19H,9-10H2,1-3H3,(H,21,25)/t15?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJZLWLXOLNRE-RGKRWLCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3CC4(CC(=O)NC4N3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3C[C@@]4(CC(=O)NC4N3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)
![N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2764573.png)
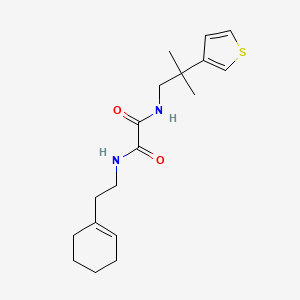
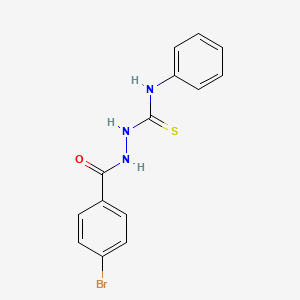

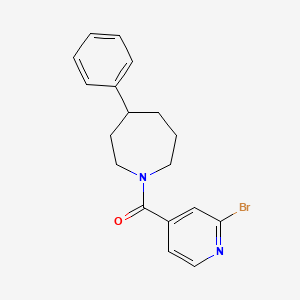
![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)
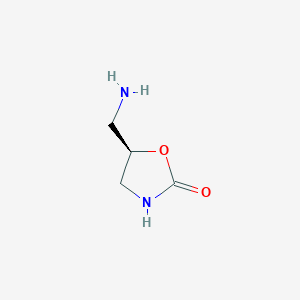
![N-(3-chlorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764585.png)
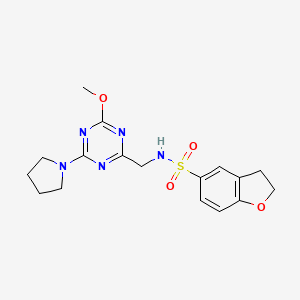
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)
